molecular formula C20H22N2O3 B5422203 2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol

2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No. B5422203
M. Wt: 338.4 g/mol
InChI Key: RMCTWUIJPWTKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol, also known as MPP, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, improvement of cognitive function, and reduction of inflammation and oxidative stress. This compound has also been shown to have antioxidant and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to optimize its therapeutic potential.

Future Directions

For 2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol research include further investigation of its mechanism of action, optimization of its therapeutic potential, and development of more efficient synthesis methods. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.

Synthesis Methods

The synthesis of 2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol involves several steps, including the condensation of 2-methoxyphenol with ethyl acetoacetate, followed by the reaction of the resulting product with 4-methylacetophenone and hydrazine hydrate. The final step involves the addition of hydrochloric acid to obtain this compound in its pure form.

Scientific Research Applications

2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

1-[3-(2-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-19(23)22-17(15-6-5-7-18(25-3)20(15)24)12-16(21-22)14-10-8-13(2)9-11-14/h5-11,17,24H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCTWUIJPWTKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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